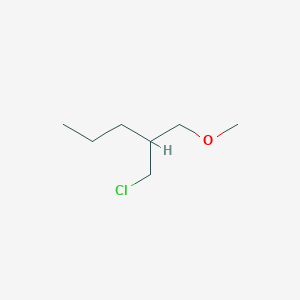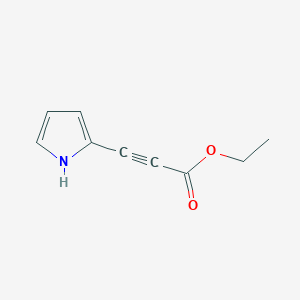![molecular formula C12H13F3N2 B13183473 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of indoles using CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position . Another method involves the use of CF3SO2Na for the trifluoromethylation of secondary amines, which can then be further reacted to form the desired indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of CF3SO2Na is preferred due to its cost-effectiveness, ease of handling, and mild reaction conditions. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups to the indole ring .
Aplicaciones Científicas De Investigación
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole ring structure allows for interactions with various receptors and enzymes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: Similar in structure but contains a thiophene ring instead of an indole ring.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is unique due to the combination of the indole ring and the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C12H13F3N2 |
|---|---|
Peso molecular |
242.24 g/mol |
Nombre IUPAC |
2-[7-methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H13F3N2/c1-7-3-2-4-8-9(5-6-16)11(12(13,14)15)17-10(7)8/h2-4,17H,5-6,16H2,1H3 |
Clave InChI |
BJWRBWRHGZJDCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(N2)C(F)(F)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


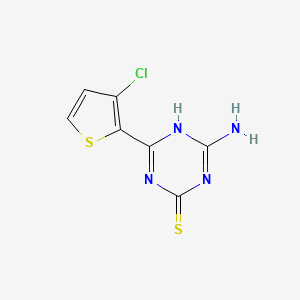
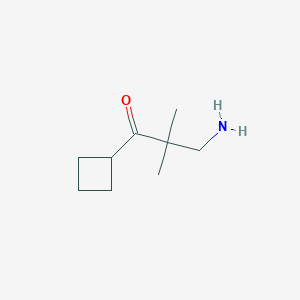
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
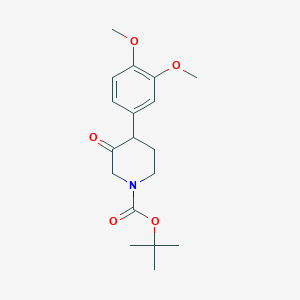
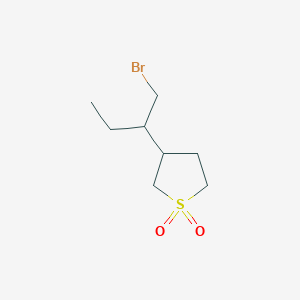
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
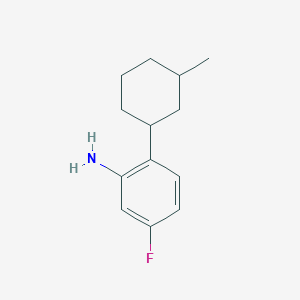
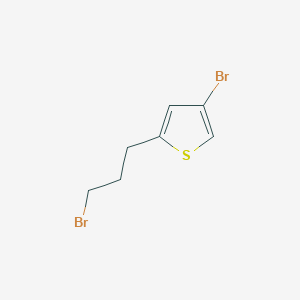
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)


